

Author: BenchChem Technical Support Team. Date: December 2025

# Application Notes and Protocols for Volixibat Research Using Ldlr-/-.Leiden Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Volixibat |           |
| Cat. No.:            | B1684035  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Topic: Ldlr-/-.Leiden mice as a model for **Volixibat** research.

## Introduction

Volixibat is a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Volixibat interrupts the enterohepatic circulation, leading to increased fecal bile acid excretion.[2] This, in turn, stimulates the liver to synthesize more bile acids from cholesterol, a process that can lower systemic and hepatic cholesterol levels.[2] This mechanism of action makes Volixibat a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and associated dyslipidemia.

The Ldlr-/-.Leiden mouse model is a well-established and translationally relevant model for studying diet-induced NASH, fibrosis, and atherosclerosis.[3][4] These mice lack the low-density lipoprotein receptor (Ldlr) and carry a mutation in the apolipoprotein E (ApoE) gene, leading to a human-like lipoprotein profile with elevated levels of VLDL and LDL cholesterol, especially when fed a high-fat diet (HFD).[3] The combination of this robust disease model with the targeted mechanism of **Volixibat** provides a powerful platform for preclinical research.



These application notes provide detailed protocols for using Ldlr-/-.Leiden mice to investigate the efficacy of **Volixibat** in ameliorating NASH and related metabolic complications.

### **Data Presentation**

The following tables summarize the key quantitative data from a representative study by Salic et al. (2019) investigating the effects of **Volixibat** in HFD-fed Ldlr-/-.Leiden mice over 24 weeks.[5][6]

Table 1: Effects of Volixibat on Plasma Lipids and Liver Enzymes

| Parameter                     | HFD Control<br>(Mean ± SEM) | Volixibat (5<br>mg/kg) (Mean<br>± SEM) | Volixibat (15<br>mg/kg) (Mean<br>± SEM) | Volixibat (30<br>mg/kg) (Mean<br>± SEM) |
|-------------------------------|-----------------------------|----------------------------------------|-----------------------------------------|-----------------------------------------|
| Total Cholesterol<br>(mmol/L) | 20.1 ± 1.1                  | 18.9 ± 0.9                             | 17.5 ± 0.8                              | 16.3 ± 0.7**                            |
| Triglycerides<br>(mmol/L)     | 2.5 ± 0.2                   | 2.3 ± 0.2                              | 2.1 ± 0.1                               | 1.9 ± 0.1                               |
| ALT (U/L)                     | 150 ± 15                    | 135 ± 12                               | 120 ± 10                                | 105 ± 8**                               |
| AST (U/L)                     | 200 ± 20                    | 180 ± 18                               | 160 ± 15                                | 140 ± 12**                              |

<sup>\*</sup>p < 0.05, \*\*p <

0.01 vs HFD

Control. Data

extracted from

Salic et al., 2019.

[5][6]

Table 2: Effects of Volixibat on Liver Histology and Lipids



| Parameter                                                                | HFD Control (Mean ± SD) | Volixibat (30 mg/kg) (Mean<br>± SD) |
|--------------------------------------------------------------------------|-------------------------|-------------------------------------|
| Hepatic Triglycerides (µmol/g)                                           | 120.5 ± 15.2            | 85.3 ± 10.1                         |
| Hepatic Cholesteryl Esters (nmol/g)                                      | 35.2 ± 4.5              | 22.1 ± 3.2                          |
| Hepatocyte Hypertrophy (score)                                           | 2.8 ± 0.4               | 1.5 ± 0.3                           |
| NAFLD Activity Score (NAS)                                               | 5.9 ± 0.7               | 3.8 ± 0.5                           |
| ***p < 0.001 vs HFD Control.  Data extracted from Salic et al., 2019.[5] |                         |                                     |

# Experimental Protocols Animal Model and High-Fat Diet (HFD) Induction

- Animal Model: Male Ldlr-/-.Leiden mice.
- · Age: 12-16 weeks at the start of the study.
- Housing: Group-housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
- Diet:
  - Control Group: Standard chow diet.
  - Disease Induction: High-fat diet (HFD) containing 24% (w/w) lard and 0.25% (w/w) cholesterol.[4] This diet is typically administered for a period of 20-24 weeks to induce obesity, dyslipidemia, NASH, and atherosclerosis.[7][8]

### **Volixibat Administration**

Formulation: Volixibat can be administered as a suspension in a suitable vehicle (e.g., 0.5% methylcellulose).



- Dosing: Doses ranging from 5 to 30 mg/kg body weight are typically used.[6]
- · Administration: Daily oral gavage.
- Duration: Treatment is typically carried out for the last 12-16 weeks of the HFD feeding period.

# **Lipid Profiling**

- Sample Collection: Collect blood samples from the tail vein or via cardiac puncture at specified time points. Plasma is separated by centrifugation.
- Analysis:
  - Total Cholesterol and Triglycerides: Measured using commercially available enzymatic kits.
  - Lipoprotein Profile: Determined by size-exclusion chromatography of plasma samples.

## **Atherosclerosis Assessment in the Aortic Root**

- Tissue Collection: At the end of the study, perfuse mice with PBS and then with 4% paraformaldehyde. Excise the heart and the aortic arch.
- Tissue Processing:
  - Fix the heart in 4% paraformaldehyde overnight.
  - Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
  - Serially section the aortic root (5 μm sections).
- Staining:
  - Hematoxylin and Eosin (H&E): For general morphology and plaque composition.
  - Oil Red O: To visualize neutral lipids within the atherosclerotic plaques.
- Quantification:



- Capture images of the stained sections using a light microscope.
- Quantify the lesion area in the aortic root using image analysis software (e.g., ImageJ).
   The total lesion area is typically measured across multiple sections of the aortic root to get a representative average.

## **Liver Histology for NASH Assessment**

- Tissue Collection: Collect a lobe of the liver and fix it in 4% paraformaldehyde.
- Tissue Processing: Embed the fixed liver tissue in paraffin and cut 4-5 μm sections.
- Staining:
  - H&E Staining: To assess steatosis, inflammation, and hepatocyte ballooning.
  - Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.
- Scoring:
  - NAFLD Activity Score (NAS): Score the H&E stained sections for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.
  - Fibrosis Staging: Score the Sirius Red stained sections for the extent and location of fibrosis (F0-F4).

# Gene Expression Analysis (qPCR)

- Sample Collection: Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
- RNA Extraction: Extract total RNA from the liver tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
- cDNA Synthesis: Reverse transcribe the RNA into cDNA using a high-capacity cDNA reverse transcription kit.
- qPCR:



- Perform real-time quantitative PCR using a SYBR Green-based master mix.
- Use primers for target genes involved in lipid metabolism and inflammation (e.g., Srebf2, Pgc-1β, Insr).
- Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh or Actb).
- Calculate the relative gene expression using the  $\Delta\Delta$ Ct method.

# Visualizations Signaling Pathway of Volixibat Action



Click to download full resolution via product page

Caption: Mechanism of action of Volixibat.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Experimental workflow for **Volixibat** research.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.tno.nl [publications.tno.nl]
- 4. A Translational Mouse Model for NASH with Advanced Fibrosis and Atherosclerosis Expressing Key Pathways of Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice | PLOS One [journals.plos.org]
- 6. Apical sodium-dependent bile acid transporter inhibition with volixibat improves metabolic aspects and components of non-alcoholic steatohepatitis in Ldlr-/-.Leiden mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet | PLOS One [journals.plos.org]
- 8. Hyperlipidemia and Atherosclerotic Lesion Development in Ldlr-Deficient Mice on a Long-Term High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Volixibat Research Using Ldlr-/-.Leiden Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684035#ldlr-leiden-mice-as-a-model-for-volixibat-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com